Compound Description: PF-06459988 is a third-generation, irreversible inhibitor of the epidermal growth factor receptor (EGFR) []. This compound exhibits high potency and specificity towards EGFR mutants containing the T790M mutation, commonly associated with resistance to first-generation EGFR inhibitors []. Notably, PF-06459988 displays minimal activity against wild-type EGFR, signifying its selectivity towards mutant forms of the receptor [].
Relevance: While the specific structure of PF-06459988 is not provided in the abstract, it is described as a "pyrrolopyrimidine inhibitor" []. The target compound, 2-[{[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}(2-thienylmethyl)amino]ethanol, also contains a pyrazole ring, highlighting a potential structural similarity. The presence of heterocycles, such as pyrazole and pyrrolopyrimidine, in both compounds suggests they may share a similar chemical class or scaffold. Further investigation is required to confirm the precise structural relationship between these compounds.
PF-06747775
Compound Description: PF-06747775 is an irreversible inhibitor of EGFR mutants, including those with the T790M gatekeeper mutation []. This compound demonstrates potent activity against common EGFR mutations, including exon 19 deletion (Del), L858R, and double mutants T790M/L858R and T790M/Del []. Developed through structure-based drug design, PF-06747775 displays selectivity for mutant EGFR over wild-type EGFR and possesses desirable ADME (absorption, distribution, metabolism, and excretion) properties, making it suitable for clinical development [].
AZD4205
Compound Description: AZD4205 is a potent and selective inhibitor of Janus Kinase 1 (JAK1) []. JAK1 plays a crucial role in cytokine signaling, and its constitutive activation is implicated in various diseases []. AZD4205 effectively inhibits JAK1-mediated STAT3 phosphorylation, a key signaling event often associated with resistance to therapies targeting oncogenic pathways like EGFR, MAPK, and AKT [].
Relevance: The structure of AZD4205 provided in the abstract reveals a pyrimidine core connected to a substituted indole moiety []. The target compound, 2-[{[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}(2-thienylmethyl)amino]ethanol, features a pyrazole ring, which shares structural similarities with the pyrimidine core of AZD4205. Both rings are nitrogen-containing heterocycles, suggesting a possible common chemical class or scaffold. Furthermore, AZD4205 also contains a methoxyphenyl group, a common structural motif in medicinal chemistry, which could be compared to the fluorophenyl group present in the target compound.
Compound Description: This compound displayed antipsychotic-like activity in behavioral tests and did not bind to dopamine receptors []. It caused clonic seizures in aged rodents []. Subsequent research led to the identification of 5-(substituted aminoacetamide) analogues that retained the desired pharmacology without inducing seizures [].
2-(Diethylamino)acetamide (25) and 2-[[3-(2-methyl-1-piperidinyl)propyl]amino]acetamide (38)
Compound Description: Compounds 25 and 38 were identified as potential antipsychotic agents based on their pharmacological profile, which included reducing spontaneous locomotion in mice without causing ataxia and inhibiting conditioned avoidance in rats and monkeys []. Unlike typical antipsychotics, they did not induce dystonic movements in a primate model and did not interact with dopamine receptors [].
Relevance: While these compounds are not structurally similar to the target compound, 2-[{[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}(2-thienylmethyl)amino]ethanol, they are related in the context of the research described in []. The study aimed to develop novel antipsychotic agents based on the initial lead compound, (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (1), which, as mentioned earlier, shares a core structure with the target compound. Therefore, understanding the activity and structure-activity relationships of compounds 25 and 38 might provide valuable insights into modifying the target compound for potential antipsychotic activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.